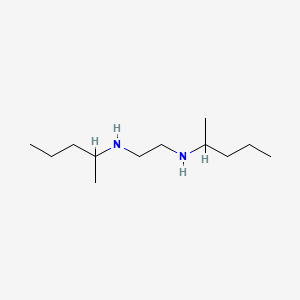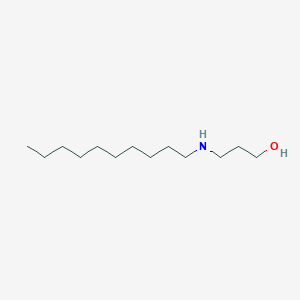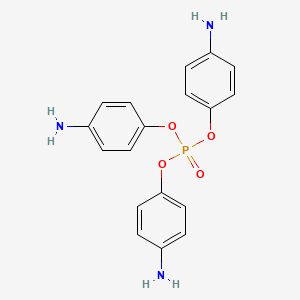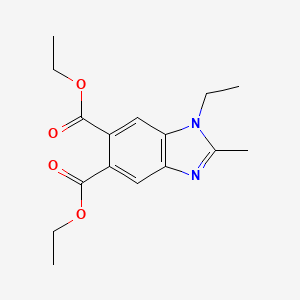
2-(Aminomethyl)pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, thereby exhibiting antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar biological activities.
4-Aminopyrimidine: Another derivative with potential therapeutic applications.
2-(Pyridin-2-yl)pyrimidine: Known for its use in medicinal chemistry
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
1196145-19-3 |
|---|---|
Molekularformel |
C5H9ClN4 |
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
2-(aminomethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChI-Schlüssel |
XISBCIKMZAJVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14168528.png)

![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)

![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)

![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
